molecular formula C9H9NO2 B7949158 4-Aminocinnamic acid

4-Aminocinnamic acid

Cat. No.: B7949158
M. Wt: 163.17 g/mol
InChI Key: JOLPMPPNHIACPD-UHFFFAOYSA-N
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Description

4-Aminocinnamic acid: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an amino group attached to the para position of the cinnamic acid structure. This compound is of significant interest due to its electron-donating properties, which influence its biological activity and spectroscopic and electrochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminocinnamic acid can be synthesized through the reaction of p-aminobenzaldehyde with malonic acid. This reaction typically involves the use of a base, such as sodium hydroxide, and is carried out under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, p-aminocinnamic acid is often produced through the Knoevenagel condensation reaction. This method involves the reaction of p-aminobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminocinnamic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of p-aminocinnamic acid involves its interaction with biological targets through its electron-donating amino group. This interaction can influence various molecular pathways, including those involved in oxidative stress and cellular signaling. The compound’s ability to donate electrons makes it effective in terminating radical chain reactions, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

  • p-Coumaric acid
  • Ferulic acid
  • Caffeic acid
  • Chlorogenic acid

Comparison: 4-Aminocinnamic acid is unique due to its amino group, which significantly enhances its electron-donating properties compared to other cinnamic acid derivatives. This makes it particularly effective in applications requiring strong electron-donating capabilities, such as in the synthesis of dyes and pigments .

Properties

IUPAC Name

3-(4-aminophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLPMPPNHIACPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024471
Record name 3-(4-Aminophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2393-18-2
Record name 3-(4-Aminophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2393-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclobranyl ester of p-nitrocinnamic acid (165.0 g, 0.268 mole) prepared according to the procedure of Example 103 was suspended in a mixture of acetic acid (1.5 l) and tetrahydrofuran (2 l). To the suspension were added 6N-HCl-dioxane (125 ml) and zinc powder (165 g) and the mixture was stirred at 20° C. for 2 hours. Then the reaction mixture was filtered to remove zinc powder. The filtrate was concentrated under reduced pressure, and the residue was extracted with chloroform. The extracts were washed successively with water and saturated aqueous NaHCO3, then dried, and concentrated in vacuo. The residual crystals were recrystallized from chloroform-ethanol (1:3, v/v), giving cyclobranyl ester of p-aminocinnamic acid (119.2 g), in a 75.9% yield. m.p. 206°-207° C.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
165 g
Type
catalyst
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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